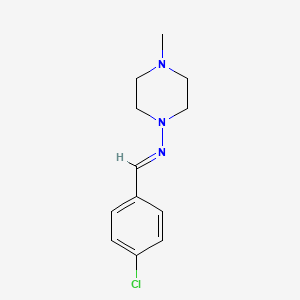

N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical compound belongs to the class of piperazines, a group of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related piperazine compounds involves reactions between 1-methyl piperazine and various alkoxyphenyl isothiocyanates in ethereal solutions, or reactions with dibasic acid chlorides in benzene solution, followed by the formation of hydrochlorides under specific conditions (Tung, 1957). While specific synthesis routes for N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine are not detailed in the available literature, typical methods may involve similar intermediates and reactions tailored to the chemical structure of interest.

Molecular Structure Analysis

Research on similar compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, highlights the significance of molecular structure in determining the properties and potential applications of piperazine derivatives. The analysis often involves X-ray crystallography or NMR techniques to determine the arrangement of atoms within the molecule and the conformation of the piperazine ring (Xue Si-jia, 2012).

Aplicaciones Científicas De Investigación

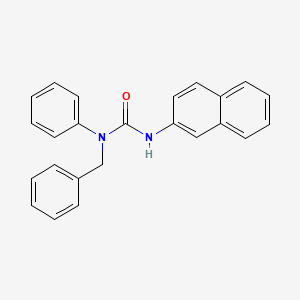

Motilin Receptor Agonist

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a compound related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, is a novel small molecule motilin receptor agonist. It has demonstrated activity at the human motilin receptor and native rabbit motilin receptor, leading to potentiation of neuronal-mediated contractions of isolated gastric antrum tissue (Westaway et al., 2009).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, structurally related to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2010).

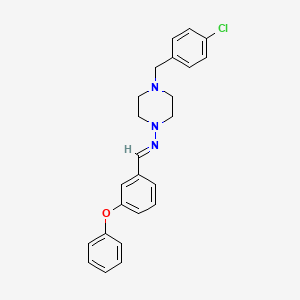

Antidiabetic Activity

1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, a class of compounds including N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, have shown potent antidiabetic activity in a rat model of diabetes. The action is mediated by increasing insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

HIV-1 Reverse Transcriptase Inhibitors

1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, a compound analogous to N-(4-chlorobenzylidene)-4-methyl-1-piperazinamine, has been synthesized and evaluated as an inhibitor of HIV-1 reverse transcriptase. This research represents an exploration of piperazine derivatives as potential HIV-1 inhibitors (Romero et al., 1994).

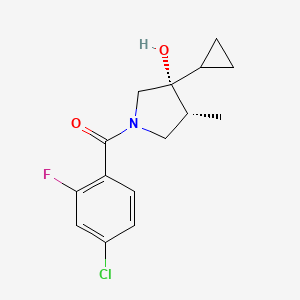

Cytotoxicity on Cancer Cell Lines

1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-(4-methylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3/c1-15-6-8-16(9-7-15)14-10-11-2-4-12(13)5-3-11/h2-5,10H,6-9H2,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOZUYUQAYEEQX-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-chlorophenyl)methylidene]-4-methylpiperazin-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)